4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0): A Technical Guide to Chemical Properties and Synthetic Utility
4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0): A Technical Guide to Chemical Properties and Synthetic Utility
Executive Summary
In contemporary drug discovery, the indazole scaffold serves as a privileged bioisostere for indole and benzimidazole rings, offering unique hydrogen-bonding capabilities and improved metabolic stability. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0) is a highly versatile, multi-functional building block designed for complex library synthesis. Featuring an electrophilic C3-formyl group and two orthogonal cross-coupling sites at the C4 and C6 positions, this compound enables rapid, divergent synthesis of highly functionalized indazole derivatives.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols, designed specifically for medicinal chemists and process scientists.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 4,6-Dibromo-1H-indazole-3-carboxaldehyde is critical for predicting its behavior in various solvent systems and chromatographic environments. The data below synthesizes predictive and empirical metrics from authoritative chemical databases[1][2].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 885518-57-0 | Primary identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C₈H₄Br₂N₂O | Dictates exact mass for high-resolution mass spectrometry (HRMS)[2]. |
| Molecular Weight | 303.94 g/mol | Optimal low-molecular-weight starting point for fragment-based drug design. |
| Predicted Boiling Point | 459.2 ± 40.0 °C | Indicates high thermal stability; suitable for high-temperature coupling[1]. |
| Predicted Density | 2.184 ± 0.06 g/cm³ | High density typical of poly-halogenated aromatic systems[1]. |
| Predicted pKa | 9.61 ± 0.40 | The indazole N-H is weakly acidic, allowing for selective N-alkylation under basic conditions[1]. |
Structural & Mechanistic Analysis
Orthogonal Reactivity
The synthetic value of 4,6-Dibromo-1H-indazole-3-carboxaldehyde lies in its orthogonal reactivity. The C3-carboxaldehyde is highly electrophilic and primed for condensation or reductive amination. Conversely, the carbon-bromine bonds at C4 and C6 are inert to standard nucleophilic additions but are highly reactive under palladium- or copper-catalyzed cross-coupling conditions.
Regioselectivity (C4 vs. C6)
A critical challenge when utilizing this building block is differentiating the two bromine atoms. According to structural steric mapping, the C4 position is heavily encumbered by the adjacent C3-carboxaldehyde group.
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Mechanistic Causality: When subjected to oxidative addition by a bulky palladium catalyst, the transition state at the C4 position suffers from severe steric clash. As a result, the C6 position is kinetically favored for cross-coupling. By strictly controlling the stoichiometry of the coupling partner and maintaining moderate temperatures, chemists can achieve regioselective mono-functionalization at C6, leaving the C4 bromine intact for subsequent, orthogonal modifications.
Experimental Methodologies
The following protocols are engineered with built-in self-validating mechanisms to ensure reproducibility and high-fidelity results in the laboratory.
Protocol 1: C3-Targeted Reductive Amination
Objective: Functionalization of the C3-formyl group while preserving the C4/C6 dibromo-aromatic system.
Reagents & Causality:
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Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq) is explicitly chosen over sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the highly electrophilic C3-carboxaldehyde into a primary alcohol byproduct.
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Solvent: 1,2-Dichloroethane (DCE) provides superior solubility for poly-halogenated indazoles compared to standard dichloromethane (DCM).
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Catalyst: Acetic acid (0.1 eq) accelerates imine formation.
Step-by-Step Workflow:
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Dissolve 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous DCE (0.2 M).
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Add glacial acetic acid (0.1 eq) and stir at ambient temperature for 2 hours to ensure complete imine/iminium formation.
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Portion-wise, add STAB (1.5 eq) over 10 minutes to control the mild exothermic reaction.
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Stir for an additional 12 hours at room temperature.
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Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Validation: This step serves a dual purpose—it neutralizes the acetic acid catalyst and hydrolyzes any unreacted STAB, preventing boron-complex artifacts during silica gel purification. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Reaction success is confirmed via TLC (disappearance of the UV-active starting material) and LC-MS (appearance of the desired mass with a distinct dibromo M / M+2 / M+4 isotopic cluster).
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C6
Objective: Selective arylation at the C6 position, exploiting steric differentiation.
Reagents & Causality:
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Catalyst: (0.05 eq) is selected because its large bite angle facilitates the cross-coupling of sterically hindered substrates, yet its bulkiness maximizes the steric discrimination between the C4 and C6 positions.
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Conditions: Using exactly 1.0 equivalent of the boronic acid and restricting the temperature to 60°C thermodynamically directs the coupling to the less hindered C6 position, preventing over-arylation.
Step-by-Step Workflow:
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In a Schlenk flask, combine the indazole starting material (1.0 eq), aryl boronic acid (1.0 eq), and K₂CO₃ (2.0 eq).
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Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).
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Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.
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Seal the flask and heat to exactly 60°C for 8 hours.
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Self-Validating Workup: Cool to room temperature and filter through a pad of Celite to remove palladium black. Validation: This regioselective workflow validates itself through mass spectrometry isotopic profiling. The crude LC-MS must display a 1:1 ratio of M / M+2 peaks for the desired product mass, confirming that exactly one bromine atom remains on the scaffold. The absence of an M / M+2 / M+4 cluster confirms complete consumption of the dibromo starting material without over-arylation.
Reactivity Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing 4,6-Dibromo-1H-indazole-3-carboxaldehyde, highlighting the orthogonal nature of its functional groups.
Divergent synthetic pathways exploiting the orthogonal reactivity of the indazole scaffold.
References
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Title: 4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE — Chemical Substance Information Source: NextSDS URL: [Link]
